3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine chemical structure and properties
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine chemical structure and properties
Executive Summary
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine is a functionalized heterocyclic building block belonging to the 1,2,4-oxadiazole class.[1] Distinguished by the presence of an exocyclic primary amine at the C5 position and a methoxymethyl ether at the C3 position, this scaffold serves as a critical bioisostere for esters and amides in medicinal chemistry. Its unique electronic profile—combining the electron-withdrawing nature of the oxadiazole ring with the polarity of the ether side chain—makes it a valuable intermediate for modulating lipophilicity (LogP) and metabolic stability in drug discovery programs, particularly in kinase and GPCR ligand design.[1]
Physicochemical Profile
The 1,2,4-oxadiazole ring is electron-deficient, significantly reducing the basicity of the C5-amino group compared to aniline or alkyl amines.[1] This electronic environment dictates its reactivity and hydrogen-bonding capability.[1]
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine | |
| Molecular Formula | C₄H₇N₃O₂ | |
| Molecular Weight | 129.12 g/mol | |
| CAS Number | Not widely listed; Analog: 3663-39-6 (Methyl) | Custom synthesis often required.[1] |
| Predicted LogP | ~ -0.2 to 0.1 | More polar than 3-methyl analog.[1] |
| TPSA | ~ 68 Ų | High polar surface area relative to size. |
| pKa (Conjugate Acid) | ~ 2.0 – 3.0 | Weakly basic; protonates only in strong acid.[1] |
| H-Bond Donors | 2 (Exocyclic –NH₂) | |
| H-Bond Acceptors | 4 (Ring N2, N4, O1, Sidechain O) |
Synthetic Methodology
The most robust route for synthesizing 5-amino-1,2,4-oxadiazoles substituted at the 3-position is the cyclization of amidoximes with cyanogen bromide (BrCN).[1] This protocol ensures high regioselectivity.
Mechanism of Action
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Amidoxime Formation: Nucleophilic attack of hydroxylamine on the nitrile carbon of methoxyacetonitrile.
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O-Cyanation: The amidoxime oxygen attacks the electrophilic carbon of cyanogen bromide.[1]
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Cyclization: Intramolecular nucleophilic attack by the amidoxime nitrogen onto the nitrile carbon, followed by rearrangement to form the stable aromatic ring.
Protocol: Step-by-Step Synthesis
Reagents: Methoxyacetonitrile, Hydroxylamine (50% aq), Cyanogen Bromide (BrCN), Sodium Bicarbonate (NaHCO₃).[1] Solvents: Ethanol (Step 1), Dioxane/Water or Methanol (Step 2).[1]
Step 1: Preparation of 2-Methoxyacetamidoxime
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Charge a reaction vessel with Methoxyacetonitrile (1.0 eq) and Ethanol (5 vol).
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Add Hydroxylamine (50% aq. solution) (1.1 eq) dropwise at 0°C to control exotherm.
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Allow the mixture to warm to room temperature and reflux for 4–6 hours.
-
Monitor consumption of nitrile by TLC/LCMS.
-
Concentrate in vacuo to yield the crude amidoxime (often a viscous oil or low-melting solid).[1] Note: Amidoximes are thermally unstable; avoid excessive heat.
Step 2: Cyclization to 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
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Dissolve the crude 2-Methoxyacetamidoxime (1.0 eq) in a mixture of Dioxane and Water (3:1 ratio).
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Add solid Sodium Bicarbonate (2.5 eq) to the solution.
-
SAFETY CRITICAL: In a fume hood, add Cyanogen Bromide (1.1 eq) portion-wise at 0°C. BrCN is volatile and liberates cyanide; use bleach traps for waste.
-
Stir at room temperature for 12–16 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from Ethanol/Heptane or column chromatography (MeOH/DCM gradient).
Figure 1: Synthetic pathway via the amidoxime route. The formation of the 1,2,4-oxadiazole ring is driven by the condensation with cyanogen bromide.[1]
Reactivity & Derivatization Strategies
The 5-amino group is chemically distinct from standard anilines.[1] The electron-withdrawing effect of the oxadiazole ring renders the amine weakly nucleophilic .[1]
A. Acylation / Amide Coupling
Standard amide coupling (EDC/HOBt) often fails due to low nucleophilicity.
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Protocol: Use acid chlorides or anhydrides with a strong base (NaH or LiHMDS) or use high-temperature thermal coupling.[1]
-
Result: Formation of N-(1,2,4-oxadiazol-5-yl)amides.[1]
B. Sandmeyer Reaction (Halogenation)
The amine can be converted to a halide (Cl, Br, I), creating a handle for cross-coupling (Suzuki/Buchwald).[1]
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Reagents: t-Butyl Nitrite (tBuONO) + CuBr₂ (for Bromination) in Acetonitrile.
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Mechanism: Radical-mediated diazotization followed by halogen abstraction.[1]
C. Side-Chain Cleavage
The methoxymethyl ether is generally stable under basic conditions but sensitive to strong Lewis acids.[1]
-
Reagent: Boron Tribromide (BBr₃) at -78°C.
-
Product: 3-(Hydroxymethyl)-1,2,4-oxadiazol-5-amine (Useful for further functionalization of the alcohol).[1]
Figure 2: Divergent synthesis capabilities.[1] The scaffold allows modification at the amine (N-functionalization) or the side chain (O-demethylation).[1]
Medicinal Chemistry Applications
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Bioisosterism: The 1,2,4-oxadiazole ring is a classical bioisostere for esters (-COO-) and amides (-CONH-).[1] It improves metabolic stability by resisting hydrolysis by esterases and peptidases.
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Solubility Modulation: The methoxymethyl group specifically addresses solubility issues often encountered with simple alkyl (methyl/ethyl) analogs. The ether oxygen accepts hydrogen bonds, lowering the LogP and improving aqueous solubility without introducing a full hydroxyl group (which might suffer from rapid glucuronidation).
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Tautomerism: While the amino form (–NH₂) predominates in solution, the potential for amino-imino tautomerism allows for unique binding modes in kinase hinge regions, where the molecule can act as both a hydrogen bond donor and acceptor.
References
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PubChem. 3-Methyl-1,2,4-oxadiazol-5-amine (Analogous Data). National Library of Medicine. Available at: [Link][1]
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Pace, A., & Buscemi, S. (2017). Fluorine-containing 1,2,4-oxadiazoles.[1] In Fluorine in Heterocyclic Chemistry Volume 2. Springer. (Describes general ring synthesis).
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Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[2][3][4][5] Journal of Medicinal Chemistry, 55(5), 1817–1830. (Review of bioisosteric properties). Available at: [Link][1]
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Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles.[1] Tetrahedron Letters. (Alternative coupling strategies).
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- 2. Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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